(S)-JQ-35

Epigenetics Bromodomain inhibition BRD4

(S)-JQ-35 is the enantiopure BET inhibitor optimized from JQ1, with 1.2 nM BRD4 BD1 IC50 and >100-fold selectivity over BRD2/3 BD1. Its 4.4× higher cellular potency vs JQ1 enables sub-100 nM MYC suppression assays. Superior metabolic stability (t½ >60 min human microsomes) supports sustained target engagement in PK/PD models. Procure this single enantiomer for reproducible BRD4 BD1-specific studies not achievable with racemic mixtures.

Molecular Formula C27H34ClN7OS
Molecular Weight 540.1 g/mol
CAS No. 1349719-98-7
Cat. No. B608253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-JQ-35
CAS1349719-98-7
SynonymsJQ-35, (S)-;  Bet inhibitor TEN-010;  (S)-JQ35; 
Molecular FormulaC27H34ClN7OS
Molecular Weight540.1 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C
InChIInChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
InChIKeyPKQXLRYFPSZKDU-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-JQ-35 (CAS 1349719-98-7): A BET Bromodomain Inhibitor with Defined Enantiomeric Selectivity and Potency


(S)-JQ-35 is a synthetic small-molecule inhibitor of the bromodomain and extraterminal (BET) family of epigenetic readers, specifically optimized from the JQ1 scaffold [1]. It exists as a single enantiomer with a chiral center at the 6-position of the thienodiazepine core, conferring distinct binding kinetics and selectivity compared to its racemic or (R)-enantiomeric counterparts [2]. The compound is primarily used in chemical biology and drug discovery research to interrogate BRD4-dependent transcriptional programs [1].

(S)-JQ-35: Why In-Class BET Inhibitors Are Not Interchangeable


Within the BET inhibitor class, minor stereochemical and substituent changes dramatically alter bromodomain selectivity, cellular potency, and metabolic clearance [1]. For example, the (R)-enantiomer of JQ-35 exhibits >50-fold lower BRD4 binding affinity and fails to suppress MYC expression in cell-based assays, demonstrating that enantiopure (S)-JQ-35 cannot be replaced by its racemic mixture or by other analogs like JQ1 or I-BET762 without compromising experimental outcomes [2]. The following quantitative evidence guide establishes the verifiable differentiation of (S)-JQ-35 for procurement and research selection.

Quantitative Differentiation Evidence for (S)-JQ-35 (CAS 1349719-98-7) vs. BET Inhibitor Comparators


Superior BRD4 BD1 Binding Affinity vs. JQ1 in TR-FRET Assay

In a direct head-to-head TR-FRET binding assay, (S)-JQ-35 achieved an IC50 of 1.2 nM against BRD4 BD1, while the prototypical BET inhibitor JQ1 showed an IC50 of 77 nM under identical conditions [1]. This represents a 64-fold higher affinity for the target compound.

Epigenetics Bromodomain inhibition BRD4

Exceptional Selectivity for BRD4 BD1 Over BRD2/BRD3 vs. Pan-BET Inhibitors

In a cross-study comparable analysis using identical TR-FRET formats, (S)-JQ-35 exhibited >100-fold selectivity for BRD4 BD1 over BRD2 BD1 (IC50 ratio >100) and >250-fold over BRD3 BD1, whereas JQ1 showed only 8- and 12-fold selectivity respectively [1] [2]. (S)-JQ-35 also had no detectable activity against BRD4 BD2 up to 10 µM, confirming BD1-selective binding.

Selectivity profiling Off-target risk BET family

Enhanced MYC Oncogene Suppression in MV-4-11 Leukemia Cells vs. JQ1

In a direct head-to-head western blot quantitation, (S)-JQ-35 suppressed c-MYC protein levels in MV-4-11 acute myeloid leukemia cells with an EC50 of 48 nM, while JQ1 required 210 nM to achieve the same effect (4.4-fold greater potency) [1]. The maximum suppression at 1 µM was >90% for both compounds.

Oncology MYC downregulation Cellular potency

Improved Metabolic Stability in Human Liver Microsomes vs. JQ1

In a cross-study comparable human liver microsome assay, (S)-JQ-35 exhibited a half-life (t1/2) of >60 minutes (intrinsic clearance CLint < 12 µL/min/mg), whereas JQ1 showed a t1/2 of 15 minutes (CLint = 46 µL/min/mg) under equivalent conditions [1] [2]. The 4-fold longer half-life suggests reduced hepatic metabolism.

Pharmacokinetics Metabolic stability In vitro ADME

Optimal Application Scenarios for (S)-JQ-35 (CAS 1349719-98-7) Based on Quantitative Evidence


Epigenetic Target Validation Requiring BRD4 BD1-Selective Inhibition

Use (S)-JQ-35 to dissect BRD4 BD1-specific functions without confounding pan-BET inhibition. The >100-fold selectivity over BRD2/BRD3 BD1 (Section 3, Evidence Item 2) ensures that observed phenotypes—such as cell cycle arrest or MYC downregulation—are primarily attributable to BRD4 BD1 engagement, not off-target family members [1].

Low-Concentration High-Throughput Screening for MYC-Driven Cancers

Leverage the 4.4-fold higher cellular potency of (S)-JQ-35 over JQ1 (Section 3, Evidence Item 3) to perform MYC suppression assays at sub-100 nM concentrations. This minimizes vehicle effects and non-specific cytotoxicity, improving Z'-factors in high-throughput formats. The 1.2 nM BRD4 BD1 IC50 (Section 3, Evidence Item 1) also allows use of 10-fold lower compound amounts compared to JQ1 in biochemical assays [1].

In Vivo Pharmacokinetic Studies Requiring Extended Exposure

Apply (S)-JQ-35 in murine xenograft or pharmacodynamic models where sustained target engagement is needed. The >60 min human microsomal half-life (Section 3, Evidence Item 4) suggests improved metabolic stability relative to JQ1, supporting twice-daily rather than twice-hourly dosing schedules. Pilot rodent PK studies using 10 mg/kg oral gavage have shown plasma exposure (AUC) 3.2-fold higher than JQ1 (data from patent Example 35) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-JQ-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.